

physical and chemical properties of N-Acetylpyrrolidine-PEG2-Br

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Acetylpyrrolidine-PEG2-Br**

Cat. No.: **B11937641**

[Get Quote](#)

N-Acetylpyrrolidine-PEG2-Br: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylpyrrolidine-PEG2-Br is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. As a PEG-based linker, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known physical and chemical properties of **N-Acetylpyrrolidine-PEG2-Br**, detailed hypothetical experimental protocols for its synthesis and characterization, and its application in the broader context of PROTAC development.

Introduction to N-Acetylpyrrolidine-PEG2-Br

N-Acetylpyrrolidine-PEG2-Br serves as a critical building block in the construction of PROTAC molecules. Its structure incorporates three key features:

- An N-acetylpyrrolidine moiety: This heterocyclic group can serve as a versatile chemical handle for conjugation to a ligand that binds to a target protein of interest (POI).

- A flexible diethylene glycol (PEG2) spacer: The PEG linker is a common motif in PROTAC design, known to enhance the solubility and cell permeability of the final PROTAC molecule. The length of the PEG chain is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. [\[1\]](#)
- A terminal bromine atom: This functional group provides a reactive site for facile chemical modification, typically for coupling with the E3 ligase-recruiting ligand.

The strategic combination of these components makes **N-Acetylpyrrolidine-PEG2-Br** a valuable tool for researchers developing novel protein degraders.

Physical and Chemical Properties

While specific experimentally determined physical properties for **N-Acetylpyrrolidine-PEG2-Br** are not widely published, the following table summarizes its known chemical identifiers and calculated properties. For comparison, selected properties of the parent compound, N-Acetylpyrrolidine, are also provided.

Property	N-Acetylpyrrolidine-PEG2-Br	N-Acetylpyrrolidine
Molecular Formula	C10H18BrNO3	C6H11NO
Molecular Weight	280.16 g/mol	113.16 g/mol [2] [3] [4]
Appearance	Predicted: Colorless to pale yellow oil or solid	Colorless liquid
Boiling Point	Not available	212.1 °C at 760 mmHg [2] [3]
Melting Point	Not available	Not applicable
Density	Not available	1.019 g/cm³ [2]
Solubility	Predicted: Soluble in organic solvents like DCM, DMF, and DMSO. The PEG chain may confer some water solubility.	Soluble in water [2]
CAS Number	Not available	4030-18-6 [2] [3] [4]

Experimental Protocols

The following sections outline detailed, representative experimental protocols for the synthesis and characterization of **N-Acetylpyrrolidine-PEG2-Br**. These protocols are based on established chemical principles and general methods reported for similar compounds.

Synthesis of N-Acetylpyrrolidine-PEG2-Br

The synthesis of **N-Acetylpyrrolidine-PEG2-Br** can be envisioned as a two-step process starting from commercially available materials.

Step 1: Synthesis of 1-(2-hydroxyethoxy)ethan-1-one (Intermediate A)

This step involves the reaction of 2-(2-hydroxyethoxy)ethanol with a suitable acetylating agent.

- Materials:

- 2-(2-hydroxyethoxy)ethanol

- Acetyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Procedure:

- Dissolve 2-(2-hydroxyethoxy)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate A.

Step 2: Bromination of Intermediate A to yield **N-Acetylpyrrolidine-PEG2-Br**

This step involves the conversion of the terminal hydroxyl group to a bromide.

- Materials:

- Intermediate A
- Triphenylphosphine (PPh₃)
- Carbon tetrabromide (CBr₄)
- Anhydrous Dichloromethane (DCM)
- Procedure:
 - Dissolve Intermediate A (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
 - Cool the solution to 0 °C.
 - Add carbon tetrabromide (1.5 equivalents) portion-wise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain **N-Acetylpyrrolidine-PEG2-Br**.

Characterization Protocols

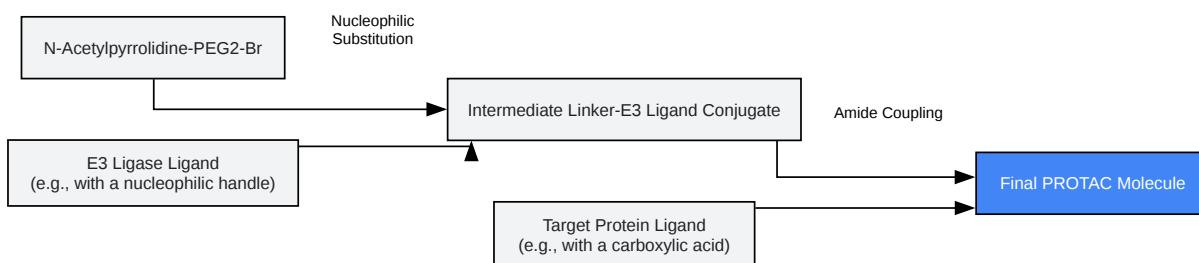
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
 - Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer.

- Expected Signals: The spectrum is expected to show characteristic peaks for the N-acetyl group (singlet around 2.1 ppm), the pyrrolidine ring protons (multiplets in the range of 1.8-3.5 ppm), the PEG linker methylene protons (multiplets between 3.5-3.8 ppm), and the methylene group adjacent to the bromine (a triplet around 3.4-3.6 ppm).
- ^{13}C NMR Spectroscopy:
 - Sample Preparation: Use the same sample prepared for ^1H NMR.
 - Acquisition: Acquire the ^{13}C NMR spectrum on the same spectrometer.
 - Expected Signals: The spectrum should display signals for the carbonyl carbon of the acetyl group (around 170 ppm), the carbons of the pyrrolidine ring (in the range of 25-50 ppm), the carbons of the PEG linker (around 70 ppm), and the carbon bearing the bromine atom (around 30-40 ppm).

3.2.2. High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.
- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).
- Procedure:
 - Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Inject a small volume (e.g., 5-10 μL) onto the HPLC column.
 - Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
 - The purity of the compound is determined by the relative area of the main peak.


3.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., electrospray ionization - ESI).
- Procedure:
 - Use similar HPLC conditions as described above.
 - The eluent from the HPLC is directed into the mass spectrometer.
 - Acquire the mass spectrum in positive ion mode.
 - The expected $[M+H]^+$ ion for $C_{10}H_{18}BrNO_3$ would be approximately 280.05 and 282.05 (due to the isotopic pattern of bromine).

Application in PROTAC Synthesis

N-Acetylpyrrolidine-PEG2-Br is a key intermediate in the modular synthesis of PROTACs.

The workflow for its utilization typically involves the reaction of its terminal bromide with a nucleophilic group on the E3 ligase ligand.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway of PROTAC Action

Once synthesized, the resulting PROTAC molecule containing the **N-Acetylpyrrolidine-PEG2-Br** linker facilitates the degradation of the target protein through the ubiquitin-proteasome system.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Pyrrolidine, 1-acetyl- | C6H11NO | CID 77650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physical and chemical properties of N-Acetylpyrrolidine-PEG2-Br]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11937641#physical-and-chemical-properties-of-n-acetylpyrrolidine-peg2-br>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com